molecular formula C24H19NO3S2 B2560659 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide CAS No. 2177450-08-5

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide

Cat. No. B2560659
CAS RN: 2177450-08-5
M. Wt: 433.54
InChI Key: AFSBBFJQDOZFSL-UHFFFAOYSA-N
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Description

The compound appears to contain a xanthene backbone, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a bithiophene moiety, which consists of two thiophene rings fused together . The hydroxyethyl group suggests the presence of an alcohol functional group.


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Techniques such as melting point analysis, molecular weight determination, and viscosity measurements could be used to analyze these properties .

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent compounds play a crucial role in sensing applications. The synthesis of this compound involves a classical Schiff-base reaction between 1,5-bis(2-aminophenoxy)-3-oxapentane (A) and 2,2´-bithiophene carbaldehyde (B) . The resulting compound, denoted as “L,” combines two sensing sites: a polyoxa chain with phenolic units and two bithiophene chromophores. Researchers can explore its potential as a fluorescent chemosensor for detecting specific analytes due to its C=N donor group.

Organic Field-Effect Transistors (OFETs)

The π-conjugated structure of bithiophene derivatives makes them interesting candidates for organic electronics. By incorporating N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide into organic semiconductors, researchers can explore its performance in OFETs . Its charge transport properties and stability under ambient conditions are essential factors to investigate.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For instance, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S2/c26-18(22-10-9-21(30-22)15-11-12-29-14-15)13-25-24(27)23-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)23/h1-12,14,18,23,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSBBFJQDOZFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide

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